5-Bromo-8-methoxyquinoline-3-carboxylic Acid
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Overview
Description
5-Bromo-8-methoxyquinoline-3-carboxylic Acid is a chemical compound with the molecular formula C11H8BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxyquinoline-3-carboxylic Acid typically involves the bromination of 8-methoxyquinoline-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-methoxyquinoline-3-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
5-Bromo-8-methoxyquinoline-3-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxyquinoline-3-carboxylic Acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-methylquinoline-3-carboxylic acid
- 5-Bromo-8-methoxyquinoline
Uniqueness
5-Bromo-8-methoxyquinoline-3-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-bromo-8-methoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-16-9-3-2-8(12)7-4-6(11(14)15)5-13-10(7)9/h2-5H,1H3,(H,14,15) |
InChI Key |
RBEKDROACYECNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=C(C=N2)C(=O)O |
Origin of Product |
United States |
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